(S)-Tedizolid

Description

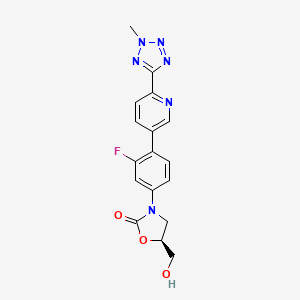

Structure

3D Structure

Properties

IUPAC Name |

(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFALPSLJIHVRKE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of (S)-Tedizolid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and a representative synthesis pathway for (S)-Tedizolid. It includes tabulated quantitative data from key experimental steps, detailed protocols, and visualizations of the synthetic route and mechanism of action to support research and development efforts.

This compound: Chemical Structure and Properties

This compound is the S-enantiomer of Tedizolid, a novel oxazolidinone antibiotic.[1] The biologically active form of the drug is the (R)-enantiomer, which is used in its phosphate prodrug form, Tedizolid phosphate.[2] Tedizolid is effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

The chemical name for this compound is (5S)-3-{3-fluoro-4-[6-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl}-5-(hydroxymethyl)-1,3-oxazolidin-2-one.[1]

Chemical Structure of this compound:

-

Molecular Formula: C₁₇H₁₅FN₆O₃[5]

-

Molecular Weight: 370.34 g/mol [1]

-

CAS Number: 1431699-67-0[5]

-

InChI Key: XFALPSLJIHVRKE-LBPRGKRZSA-N[1]

The structure consists of a central oxazolidinone core, which is crucial for its antibacterial activity. This core is attached to a fluorophenyl ring, which in turn is linked to a pyridine ring bearing a methyltetrazole group. The stereochemistry at the C5 position of the oxazolidinone ring is critical for its biological activity, with the (R)-enantiomer being the active form.

Synthesis Pathway of Tedizolid

The synthesis of Tedizolid, and by extension its enantiomers, can be achieved through various routes. A common approach involves the coupling of key intermediates to construct the core structure. One representative synthesis of Tedizolid phosphate involves a Suzuki coupling reaction.[6] The synthesis of the active (R)-enantiomer is typically targeted, but the same principles apply to the synthesis of the (S)-enantiomer by using the appropriate chiral starting material.

A key intermediate in many syntheses is N-[3-Fluoro-4-[6-(2-Methyl-2H-Tetrazol-5-yl)-3-Pyridinyl]Phenyl]Carbamic Acid Phenylmethyl Ester.[7] The general process begins with starting materials that are converted into initial intermediates, which then undergo cyclization to form the oxazolidinone ring.[]

The following diagram illustrates a plausible synthetic pathway for Tedizolid, highlighting the key transformations.

Caption: Synthesis Pathway for this compound Phosphate.

Quantitative Data for Synthesis Steps

The following tables summarize quantitative data for key reactions in a representative synthesis of Tedizolid. The data is compiled from various patented synthesis routes.

Table 1: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester (Intermediate II) [6]

| Parameter | Value |

| Starting Material | 2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine |

| Reagents | Bis(pinacolato)diboron, Potassium acetate, Pd(dppf)Cl₂ |

| Solvent | Dioxane |

| Temperature | 80 °C |

| Reaction Time | 4 hours |

| Yield | 86.4% |

Table 2: Synthesis of (R)-3-(3-Fluoro-4-iodophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Intermediate for active enantiomer) [9]

| Parameter | Value |

| Starting Material | 5-(2-fluoro-4-iodophenyl)-2-(2-methyl-2H-tetrazol-5-yl)pyridine |

| Reagents | (R)-5-(hydroxymethyl)oxazolidin-2-one, Cyclohexanediamine, Cuprous iodide, Potassium carbonate |

| Solvent | Dioxane |

| Temperature | 100-110 °C |

| Reaction Time | 16 hours |

| Yield | Not explicitly stated |

Table 3: Suzuki Coupling to form Tedizolid [6]

| Parameter | Value |

| Reactant 1 | 2-(2-methyl tetrazolium-5-base) pyridine-5-boric acid pinacol ester |

| Reactant 2 | (R)-N-[3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl acetamide |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium Carbonate |

| Solvent | 1,2-Dimethoxyethane / Water |

| Temperature | 85 °C |

| Reaction Time | 3 hours |

| Yield | 82% |

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of Tedizolid, based on published literature.

Protocol 1: Synthesis of 2-(2-Methyl-2H-tetrazol-5-yl)-5-bromopyridine (Intermediate A) [6]

-

To a solution of 2-cyano-5-bromopyridine in dimethylformamide (DMF), add sodium azide and ammonium chloride.

-

Heat the reaction mixture and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture and pour it into water. The resulting precipitate is filtered and dried to give 2-(tetrazol-5-yl)-5-bromopyridine.

-

Dissolve the tetrazole intermediate in acetone and add potassium carbonate and methyl iodide.

-

Reflux the mixture until the methylation is complete (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield a mixture of 2-(2-methyl-2H-tetrazol-5-yl)-5-bromopyridine and its isomer, which are then separated.

Protocol 2: Suzuki Coupling Reaction [6]

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 2-(2-methyl-2H-tetrazol-5-yl)pyridine-5-boronic acid pinacol ester and the appropriate (S)- or (R)-oxazolidinone intermediate.

-

Add a solvent system such as a mixture of 1,2-dimethoxyethane and water.

-

Add an aqueous solution of a base, such as sodium carbonate or potassium phosphate.

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride.

-

Heat the reaction mixture to the desired temperature (e.g., 85-100°C) and stir for several hours until the reaction is complete, as monitored by HPLC or TLC.

-

Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain Tedizolid.

Protocol 3: Phosphorylation to Tedizolid Phosphate [10]

-

Dissolve Tedizolid in a suitable anhydrous solvent such as tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Add a phosphorylating agent, such as phosphorus oxychloride, dropwise, followed by a base like triethylamine.

-

Stir the reaction mixture at a low temperature for a specified period.

-

Quench the reaction with water or an aqueous buffer.

-

The crude Tedizolid phosphate can be isolated and purified. One method involves adjusting the pH to form the disodium salt, which can be precipitated from a solvent/anti-solvent system (e.g., water/acetone).

-

The purified disodium salt is then dissolved in water and the pH is adjusted with an acid (e.g., hydrochloric acid) to precipitate the final Tedizolid phosphate product.

-

The solid is filtered, washed, and dried under reduced pressure.

Mechanism of Action

Tedizolid is a protein synthesis inhibitor.[] It is administered as a prodrug, Tedizolid phosphate, which is converted to the active Tedizolid by phosphatases in the body.[11][12] Tedizolid then binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center.[13][14] This binding event prevents the formation of the 70S initiation complex, which is a critical step in bacterial protein synthesis.[12] By inhibiting protein synthesis, Tedizolid halts the growth and replication of bacteria.[13]

Caption: Mechanism of action of Tedizolid.

References

- 1. xcessbio.com [xcessbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Tedizolid | C17H15FN6O3 | CID 11234049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C17H15FN6O3 | CID 71576658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN104327119A - Preparation method of tedizolid phosphate - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 9. US10385079B2 - Preparation method for tedizolid, tedizolid intermediate, and preparation method therefor - Google Patents [patents.google.com]

- 10. WO2016009401A2 - Preparation of tedizolid phosphate - Google Patents [patents.google.com]

- 11. Tedizolid - Wikipedia [en.wikipedia.org]

- 12. Tedizolid Phosphate (Sivextro): A Second-Generation Oxazolidinone to Treat Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 14. merckconnect.com [merckconnect.com]

In Vitro Activity of (S)-Tedizolid Against Methicillin-Resistant Staphylococcus aureus (MRSA) Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of (S)-Tedizolid, the active moiety of the prodrug tedizolid phosphate, against Methicillin-Resistant Staphylococcus aureus (MRSA). Tedizolid is a next-generation oxazolidinone antibiotic demonstrating potent activity against a wide array of Gram-positive pathogens, including MRSA isolates that are resistant to other antimicrobial agents. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of experimental workflows to facilitate understanding and replication of these critical assessments.

Core Findings on In Vitro Potency

This compound consistently demonstrates superior in vitro potency against MRSA compared to linezolid, the first-generation oxazolidinone. Multiple studies have shown that tedizolid's Minimum Inhibitory Concentrations (MICs) are significantly lower than those of linezolid against both methicillin-susceptible S. aureus (MSSA) and MRSA strains.

Minimum Inhibitory Concentration (MIC) Data

The MIC is a fundamental measure of an antibiotic's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. The tables below summarize the MIC50 and MIC90 values for this compound against MRSA, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: Comparative MIC50 and MIC90 Values of Tedizolid and Linezolid against MRSA

| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Fold-Greater Potency of Tedizolid (based on MIC90) | Reference(s) |

| Tedizolid | 0.12 - 0.25 | 0.25 - 0.5 | 4 to 8-fold | [1][2][3][4][5][6] |

| Linezolid | 1 - 1.5 | 2 | [1][3][7][8] |

Table 2: Tedizolid MIC Distribution against MRSA Isolates

| Study Reference | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Phase 2 cSSSI Trial[1] | 121 (MRSA) | 0.12 - 0.5 | 0.25 | 0.25 |

| Candel et al. (2016)[7][8] | 18 (MRSA) | Not Reported | 0.25 | 0.4 |

| STAR Programme (2015-2019)[4] | >99.9% of S. aureus | Not Reported | 0.12 | 0.25 |

| El-Sayed et al. (2021)[5] | 19 (MRSA) | Not Reported | 0.25 | 0.5 |

The data consistently shows that tedizolid is 4- to 8-fold more potent than linezolid against MRSA.[9] This enhanced activity is maintained even against linezolid-resistant MRSA strains, including those harboring the cfr gene.[7][8]

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate in vitro assessment of antimicrobial agents. The following sections outline the key experimental protocols for determining the activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Protocol for Broth Microdilution MIC Testing:

-

Inoculum Preparation:

-

Select three to five well-isolated colonies of the MRSA strain from an overnight agar plate.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antimicrobial Agent Preparation:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, visually inspect the microtiter plates for bacterial growth.

-

The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

An alternative method for MIC determination is the E-test, which involves placing a plastic strip with a predefined gradient of antibiotic on an inoculated agar plate.[7]

References

- 1. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jmilabs.com [jmilabs.com]

- 3. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]

- 6. mdpi.com [mdpi.com]

- 7. seq.es [seq.es]

- 8. Activity of linezolid and tedizolid against clinical isolates of methicillin-resistant and methicillin and linezolid resistant Staphylococcus aureus: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

(S)-Tedizolid activity against linezolid-resistant staphylococci

A Technical Guide for Researchers and Drug Development Professionals

Published: November 6, 2025

Executive Summary

(S)-Tedizolid, a second-generation oxazolidinone, demonstrates superior in vitro activity against linezolid-resistant staphylococci, a growing concern in clinical settings. This document provides a comprehensive analysis of tedizolid's efficacy, detailing its activity against strains with various resistance mechanisms, outlining experimental protocols for its evaluation, and visualizing key molecular interactions and workflows. Quantitative data from multiple studies are summarized to offer a clear comparison of the potency of tedizolid and linezolid. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of novel therapeutic agents.

Introduction

Linezolid, the first clinically approved oxazolidinone, has been a valuable agent for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of linezolid-resistant staphylococci threatens its clinical utility. Resistance is primarily mediated by mutations in the 23S rRNA gene, alterations in ribosomal proteins L3 and L4, and the acquisition of the horizontally transferable cfr (chloramphenicol-florfenicol resistance) gene, which encodes a 23S rRNA methyltransferase.[1][2][3]

This compound (formerly TR-700) is a novel oxazolidinone with an enhanced potency and a modified chemical structure that allows it to overcome common linezolid resistance mechanisms.[4][5] This guide explores the molecular basis for tedizolid's enhanced activity and presents a consolidated view of its performance against linezolid-resistant staphylococcal isolates.

Quantitative Data Summary: Tedizolid vs. Linezolid Activity

The in vitro activity of tedizolid against linezolid-resistant staphylococci has been consistently shown to be superior to that of linezolid. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative overview.

Table 1: Comparative MICs of Tedizolid and Linezolid against Linezolid-Resistant Staphylococcus aureus (LRSA)

| Resistance Mechanism | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₅₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |

| cfr-positive | 0.75 | 1 | ≥8 | ≥8 | [6] |

| 23S rRNA mutations (e.g., G2576T) | 1 | ≥2 | 16 - 32 | >32 | [7][8] |

| Not specified | 0.5 | 0.5 | 2 | >4 | [9][10] |

Table 2: Comparative MICs of Tedizolid and Linezolid against Linezolid-Resistant Coagulase-Negative Staphylococci (LR-CoNS)

| Resistance Mechanism | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Linezolid MIC₅₀ (mg/L) | Linezolid MIC₉₀ (mg/L) | Reference(s) |

| Multiple mechanisms | 4 | 8 | >256 | >256 | [9] |

| Not specified | 4 | 8 | 32 | >128 | [11] |

Experimental Protocols

The evaluation of tedizolid's in vitro activity against linezolid-resistant staphylococci predominantly relies on standardized antimicrobial susceptibility testing methods. The following protocol is a synthesis of methodologies reported in the cited literature.[10][11][12][13]

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is considered a gold standard for quantitative antimicrobial susceptibility testing.

3.1.1. Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

This compound and Linezolid analytical-grade powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland densitometer

3.1.2. Procedure:

-

Drug Preparation: Prepare stock solutions of tedizolid and linezolid in a suitable solvent (e.g., dimethyl sulfoxide) and create serial twofold dilutions in CAMHB in the microtiter plates to achieve the desired final concentration range (e.g., 0.06 to 128 mg/L).

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or with a microplate reader.

3.1.3. Quality Control:

-

Concurrent testing of quality control strains, such as Staphylococcus aureus ATCC 29213, is essential to ensure the accuracy of the testing procedure. The resulting MIC values should fall within the established acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][14]

Visualizations: Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to tedizolid's activity and evaluation.

Oxazolidinone Mechanism of Action and Resistance

Caption: Oxazolidinone action and resistance pathways.

Experimental Workflow for MIC Determination

Caption: Broth microdilution MIC testing workflow.

Conclusion

This compound consistently demonstrates potent in vitro activity against linezolid-resistant staphylococci, including isolates harboring the cfr gene and those with 23S rRNA mutations. Its enhanced potency, often four- to sixteen-fold greater than linezolid, positions it as a promising therapeutic option for infections caused by these challenging pathogens.[4][9][11][15] The standardized methodologies for its evaluation, as outlined in this guide, are crucial for ongoing surveillance and research. The continued study of tedizolid is warranted to fully understand its clinical potential in an era of increasing antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mechanisms of Linezolid Resistance among Staphylococci in a Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linezolid Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tedizolid for the management of human infections: in vitro characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. seq.es [seq.es]

- 7. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative activity of tedizolid against clinical isolates of linezolid-resistant coagulase-negative staphylococci and methicillin-resistant Staphylococcus aureus | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 10. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]

- 11. academic.oup.com [academic.oup.com]

- 12. liofilchem.net [liofilchem.net]

- 13. In vitro Susceptibility of Nontuberculous Mycobacteria to Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Navigating Resistance: A Technical Guide to (S)-Tedizolid Resistance Mechanisms in Enterococci

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tedizolid is a second-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI). It exhibits potent activity against a broad range of Gram-positive pathogens, including notoriously resilient Enterococcus species. However, the emergence of resistance poses a significant threat to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound resistance in enterococci, offering a comprehensive resource for researchers and drug development professionals. We will delve into the key genetic determinants, detailed experimental protocols for their identification, and a summary of their impact on Tedizolid's activity.

Core Mechanisms of Resistance

Resistance to this compound in enterococci is primarily mediated by three interconnected mechanisms: modification of the drug target site, acquisition of transferable resistance genes, and, to a lesser extent, active drug efflux.

Target Site Alterations: Mutations in 23S rRNA and Ribosomal Proteins

The primary target of oxazolidinones, including Tedizolid, is the 50S ribosomal subunit, where they inhibit protein synthesis. Mutations in the genes encoding the 23S rRNA and ribosomal proteins L3 and L4 can alter the drug binding site, leading to reduced susceptibility.

-

23S rRNA Mutations: The most frequently observed mechanism of high-level oxazolidinone resistance is a G2576T mutation in domain V of the 23S rRNA gene.[1][2][3] This single nucleotide polymorphism directly impacts the drug's binding affinity. Enterococci possess multiple copies of the 23S rRNA gene, and the level of resistance often correlates with the number of mutated alleles.[4]

-

Ribosomal Protein L3 and L4 Mutations: Alterations in the L3 (encoded by rplC) and L4 (encoded by rplD) ribosomal proteins have also been implicated in Tedizolid resistance, although they are generally associated with lower levels of resistance compared to the G2576T mutation.[5] These mutations are thought to indirectly affect the conformation of the 23S rRNA, thereby reducing the binding efficiency of Tedizolid.

Acquired Resistance Genes: The Role of cfr, optrA, and poxtA

The horizontal transfer of resistance genes on mobile genetic elements like plasmids and transposons is a major driver of antibiotic resistance dissemination. In the context of Tedizolid resistance in enterococci, three key transferable genes have been identified.

-

cfr (chloramphenicol-florfenicol resistance) Gene: The cfr gene encodes a methyltransferase that modifies an adenine residue (A2503) in the 23S rRNA. This methylation sterically hinders the binding of several classes of antibiotics that target the peptidyl transferase center, including oxazolidinones. While cfr confers resistance to linezolid, Tedizolid has been shown to retain activity against some cfr-positive strains.

-

optrA (oxazolidinone and phenicol resistance gene A) Gene: The optrA gene encodes an ATP-binding cassette (ABC-F) protein that confers resistance to both oxazolidinones (including Tedizolid) and phenicols.[1] The proposed mechanism involves ribosomal protection, where the OptrA protein dislodges the bound drug from the ribosome. The optrA gene is a significant contributor to linezolid and Tedizolid resistance in clinical isolates of Enterococcus faecalis and Enterococcus faecium.[1][6]

-

poxtA (phenicol-oxazolidinone-tetracycline resistance) Gene: Similar to optrA, the poxtA gene encodes an ABC-F protein that mediates resistance to phenicols, oxazolidinones, and tetracyclines. It has been detected in clinical isolates of enterococci and contributes to reduced susceptibility to Tedizolid.[3]

Efflux Pumps

Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular drug concentration. While less characterized as a primary mechanism of high-level Tedizolid resistance in enterococci, the overexpression of native efflux pumps could potentially contribute to reduced susceptibility.

Quantitative Data on Tedizolid Resistance

The following tables summarize the impact of various resistance mechanisms on the Minimum Inhibitory Concentration (MIC) of this compound against Enterococcus species.

| Resistance Mechanism | Enterococcus Species | Tedizolid MIC Range (µg/mL) | Fold Increase in MIC (compared to susceptible) | Reference(s) |

| 23S rRNA Mutation (G2576T) | E. faecalis | 2 - 16 | 8 to >64-fold | [1][3] |

| E. faecium | 1 - >32 | 4 to >128-fold | [2][3] | |

| Acquired Gene (optrA) | E. faecalis | 0.25 - 4 | 1 to 16-fold | [1] |

| E. faecium | 1 | 4-fold | [3] | |

| Acquired Gene (poxtA) | E. faecium | 1 | 4-fold | [3] |

| Acquired Gene (cfr) | E. faecalis | Generally ≤ 0.5 (often remains susceptible) | Minimal | |

| Ribosomal Protein L3/L4 Mutations | E. faecium | Elevated, often in conjunction with other mechanisms | Variable | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate Tedizolid resistance in enterococci.

Antimicrobial Susceptibility Testing: Broth Microdilution

Protocol:

-

Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard.

-

Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate. The typical concentration range to test is 0.008 to 16 µg/mL.

-

Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Detection of Resistance Genes: Multiplex PCR

Protocol for cfr, optrA, and poxtA Detection:

-

DNA Extraction: Extract genomic DNA from enterococcal isolates using a commercial DNA extraction kit or a standard boiling lysis method.

-

Primer Design: Utilize previously validated primers for the simultaneous detection of cfr, optrA, and poxtA.

| Gene | Primer Sequence (5' - 3') | Amplicon Size (bp) |

| cfr | F: GAG AAA TGA GCA GAG TGG C R: GCA CTA GTC GTC AAC CTT GC | ~700 |

| optrA | F: GAT TCT TCC GCA ACC TTT GC R: ACG ATT GAG GCA TCT TGA CG | ~420 |

| poxtA | F: GCA GAT TGG TGG AAG AAG GA R: TCC TTT TCT CCC ATT TCC ACC | ~530 |

-

PCR Amplification:

-

Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the primer mix.

-

Add the extracted DNA to the master mix.

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1 minute

-

-

Final extension: 72°C for 7 minutes

-

-

-

Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel. The presence of bands corresponding to the expected amplicon sizes indicates the presence of the respective resistance genes.

Identification of Mutations: Whole-Genome Sequencing

Protocol:

-

DNA Extraction and Quantification: Extract high-quality genomic DNA from a pure culture of the enterococcal isolate. Quantify the DNA concentration and assess its purity.

-

Library Preparation: Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

-

Sequencing: Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Genome Assembly: Assemble the reads into a draft genome sequence.

-

Variant Calling: Align the assembled genome to a reference enterococcal genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the 23S rRNA genes and the rplC and rplD genes.

-

Resistance Gene Identification: Use bioinformatics tools to screen the assembled genome for the presence of acquired resistance genes like cfr, optrA, and poxtA.

-

Assessment of Efflux Pump Activity: Hoechst Dye Accumulation Assay

Protocol:

-

Bacterial Culture: Grow enterococcal isolates to the mid-logarithmic phase in a suitable broth medium.

-

Cell Preparation: Harvest the cells by centrifugation, wash them with phosphate-buffered saline (PBS), and resuspend them in PBS to a specific optical density.

-

Dye Accumulation:

-

Add Hoechst 33342 dye to the cell suspension.

-

Incubate the mixture at room temperature in the dark.

-

To assess the role of efflux, a known efflux pump inhibitor (e.g., carbonyl cyanide m-chlorophenyl hydrazone - CCCP) can be added to a parallel sample.

-

-

Fluorescence Measurement: Measure the fluorescence of the cell suspension over time using a fluorometer. A lower fluorescence signal in the absence of the inhibitor compared to its presence suggests active efflux of the dye.

Transfer of Resistance Plasmids: Filter Mating Conjugation

Protocol:

-

Culture Preparation: Grow donor (resistant) and recipient (E. faecalis OG1RF, a commonly used recipient strain) strains separately in brain heart infusion (BHI) broth overnight.

-

Mating:

-

Mix equal volumes of the donor and recipient cultures.

-

Spot the mixture onto a sterile filter membrane placed on a BHI agar plate.

-

Incubate the plate at 37°C for 24 hours to allow for conjugation to occur.

-

-

Selection of Transconjugants:

-

After incubation, resuspend the cells from the filter in BHI broth.

-

Plate serial dilutions of the cell suspension onto selective agar plates containing an antibiotic to which the recipient is susceptible and the donor is resistant (e.g., rifampicin for selecting against the donor if the recipient is rifampicin-resistant) and an antibiotic to select for the transferred resistance plasmid (e.g., linezolid or chloramphenicol if selecting for a plasmid carrying optrA or cfr).

-

-

Confirmation: Confirm the identity of the transconjugants by species-specific PCR and verify the presence of the transferred resistance gene by PCR.

Visualizing the Mechanisms and Workflows

To further elucidate the complex interplay of resistance mechanisms and the experimental approaches to their study, the following diagrams have been generated using Graphviz.

Caption: Overview of Tedizolid resistance mechanisms in enterococci.

Caption: Experimental workflow for investigating Tedizolid resistance.

Conclusion

The mechanisms of resistance to this compound in enterococci are multifaceted, involving both alterations to the drug's target and the acquisition of mobile resistance genes. A thorough understanding of these mechanisms is paramount for the development of effective strategies to combat the spread of resistance and to inform the design of next-generation antimicrobial agents. The experimental protocols outlined in this guide provide a robust framework for the surveillance and characterization of Tedizolid-resistant enterococci, which is essential for preserving the clinical utility of this important antibiotic. Continuous monitoring and research in this area are critical to staying ahead of the evolving landscape of antimicrobial resistance.

References

- 1. Assessment of Tedizolid In Vitro Activity and Resistance Mechanisms against a Collection of Enterococcus spp. Causing Invasive Infections, Including Isolates Requiring an Optimized Dosing Strategy for Daptomycin from U.S. and European Medical Centers, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of a multiplex-PCR to simultaneously detect acquired linezolid resistance genes cfr, optrA and poxtA in enterococci of clinical origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Five-year analysis of the in vitro activity of tedizolid against a worldwide collection of indicated species causing clinical infections: results from the Surveillance of Tedizolid Activity and Resistance (STAR) programme - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Tedizolid's High-Affinity Binding to the 50S Ribosomal Subunit: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of (S)-Tedizolid, a next-generation oxazolidinone antibiotic, to its target, the 50S ribosomal subunit in bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, outlines detailed experimental protocols for characterizing this interaction, and presents visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action: Targeting Bacterial Protein Synthesis

This compound exerts its potent antibacterial effect by inhibiting bacterial protein synthesis.[1][2][3] This is achieved through a high-affinity interaction with the 23S ribosomal RNA (rRNA) of the 50S subunit, a critical component of the bacterial ribosome.[1][3] Specifically, Tedizolid binds to the peptidyl transferase center (PTC) at the A-site of the ribosome.[4][5] This binding sterically hinders the proper positioning of aminoacyl-tRNA, thereby preventing the formation of peptide bonds and ultimately halting protein elongation.[4]

The enhanced potency of Tedizolid over earlier oxazolidinones like linezolid is attributed to its modified side chain at the C-5 position and an optimized C- and D-ring system.[1][3] These structural features allow for additional, favorable interactions within the binding pocket, leading to a stronger association with the ribosome.[1][6] Cryo-electron microscopy (cryo-EM) studies have revealed specific hydrogen bonds between the hydroxyl group of Tedizolid and the backbone of nucleotide A2503, as well as a lone-pair interaction between the Tedizolid tetrazole ring and U2584.[4][7][8]

Quantitative Binding Affinity Data

While direct, publicly available reports detailing the precise dissociation constant (K_d) of this compound for the 50S ribosomal subunit are limited, its increased potency compared to linezolid is well-documented.[1][3] For context, studies on the earlier oxazolidinone, eperezolid, reported a dissociation constant (K_d) of approximately 20 µM for the E. coli 50S ribosomal subunit.[9][10] Given Tedizolid's enhanced activity, its K_d value is anticipated to be significantly lower, indicating a higher binding affinity.

The following table summarizes the types of quantitative data essential for characterizing the binding affinity of this compound.

| Parameter | Description | Typical Experimental Method(s) |

| K_d (Dissociation Constant) | A measure of the equilibrium between the drug-ribosome complex and its dissociated components. A lower K_d indicates higher binding affinity. | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), Radioligand Binding Assay |

| K_i (Inhibition Constant) | The concentration of an inhibitor required to produce half-maximum inhibition. | Enzyme Inhibition Assays (e.g., Peptidyl Transferase Assay) |

| IC_50 (Half-maximal Inhibitory Concentration) | The concentration of a drug that is required for 50% inhibition in vitro. | Cell-free Translation Assays, Bacterial Growth Inhibition Assays |

| ΔH (Enthalpy Change) | The heat released or absorbed during the binding event. | Isothermal Titration Calorimetry (ITC) |

| ΔS (Entropy Change) | The change in the randomness or disorder of the system upon binding. | Isothermal Titration Calorimetry (ITC) |

Experimental Protocols for Determining Binding Affinity

Several biophysical techniques can be employed to quantitatively assess the binding of this compound to the 50S ribosomal subunit. The following sections detail the methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Tedizolid) to a macromolecule (50S ribosomal subunit), allowing for the determination of the binding affinity (K_d), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[9][11][12][13][14]

Methodology:

-

Sample Preparation:

-

Purify 70S ribosomes from a relevant bacterial strain (e.g., Staphylococcus aureus) and subsequently isolate the 50S subunits through sucrose density gradient centrifugation.

-

Dialyze the purified 50S subunits extensively against the desired ITC buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT).

-

Prepare a stock solution of this compound in the same ITC buffer. Accurately determine the concentrations of both the 50S subunits and Tedizolid using spectrophotometry.

-

-

ITC Experiment:

-

Load the 50S ribosomal subunit solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the Tedizolid solution into the sample cell while monitoring the heat changes.

-

A control experiment involving the injection of Tedizolid into the buffer alone should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-change peaks from the titration.

-

Subtract the heat of dilution from the experimental data.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the K_d, n, and ΔH. The entropy change (ΔS) can then be calculated from these values.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[1][2][15][16][17] This method can be used in a competitive format to determine the binding affinity of unlabeled ligands like this compound.

Methodology:

-

Probe Preparation:

-

Synthesize a fluorescently labeled analog of an oxazolidinone antibiotic (a "tracer") that is known to bind to the same site as Tedizolid. This tracer should have suitable fluorescence properties.

-

-

Assay Development:

-

Determine the optimal concentration of the 50S ribosomal subunit and the fluorescent tracer that results in a stable and significant fluorescence polarization signal.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of the 50S ribosomal subunit and the fluorescent tracer to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization in each well using a suitable plate reader.

-

-

Data Analysis:

-

As the concentration of this compound increases, it will displace the fluorescent tracer from the ribosome, causing a decrease in the fluorescence polarization signal.

-

Plot the fluorescence polarization signal as a function of the this compound concentration.

-

Fit the resulting competition curve to a suitable model to determine the IC_50 value. The K_i can then be calculated from the IC_50 using the Cheng-Prusoff equation.

-

Caption: Workflow for Fluorescence Polarization (FP) Competitive Binding Assay.

Radiolabeled Ligand Binding Assay

This classic technique utilizes a radiolabeled version of the drug to directly measure its binding to the target.

Methodology:

-

Radioligand Preparation:

-

Synthesize radiolabeled this compound (e.g., with ³H or ¹⁴C).

-

-

Binding Assay:

-

Incubate a fixed concentration of purified 50S ribosomal subunits with increasing concentrations of radiolabeled this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled this compound.

-

After reaching equilibrium, separate the ribosome-bound radioligand from the free radioligand. This is typically achieved by rapid filtration through a membrane that retains the ribosomes but allows the free ligand to pass through.

-

Wash the filters to remove any non-specifically bound radioligand.

-

-

Quantification and Analysis:

-

Quantify the amount of radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration.

-

Plot the specific binding as a function of the radioligand concentration and fit the data to a saturation binding model to determine the K_d and the maximum number of binding sites (B_max).

-

Caption: Workflow for Radiolabeled Ligand Binding Assay.

This compound Binding Site and Mechanism of Action

The binding of this compound to the 50S ribosomal subunit is a highly specific interaction that leads to the inhibition of protein synthesis.

Caption: this compound's Mechanism of Action on the 50S Ribosomal Subunit.

Conclusion

This compound's enhanced potency is a direct result of its high-affinity binding to the 50S ribosomal subunit. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this interaction. A thorough understanding of the quantitative binding parameters is crucial for the continued development of novel oxazolidinone antibiotics and for combating the growing threat of antimicrobial resistance.

References

- 1. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry Analysis of a Cooperative Riboswitch Using an Interdependent-Sites Binding Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Article [protein.bio.msu.ru]

- 16. Fluorescence Polarization Assay for Infection Diagnostics: A Review [mdpi.com]

- 17. biorxiv.org [biorxiv.org]

(S)-Tedizolid: A Technical Guide to its In-Vitro Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of (S)-Tedizolid, a next-generation oxazolidinone antibiotic, against a broad spectrum of clinically relevant Gram-positive bacteria. The data presented is collated from numerous surveillance studies and clinical trials, offering a comprehensive resource for researchers and drug development professionals. All susceptibility testing methodologies referenced adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Executive Summary

This compound demonstrates potent in-vitro activity against a wide array of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. Consistently, tedizolid exhibits four- to eight-fold greater potency than the first-generation oxazolidinone, linezolid, against many of these organisms.[1][2][3][4] Its efficacy extends to some linezolid-resistant strains, making it a valuable agent in the face of growing antimicrobial resistance.[5][6][7][8] The primary mechanism of action involves the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit.[4][9][10][11][12]

Quantitative In-Vitro Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-positive bacteria. MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Activity Against Staphylococcus aureus

Tedizolid shows potent activity against both methicillin-susceptible (S. aureus) (MSSA) and methicillin-resistant S. aureus (MRSA).

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| S. aureus (MSSA) | 0.12 - 0.25 | 0.25 - 0.5 | 1 | 2 |

| S. aureus (MRSA) | 0.12 - 0.25 | 0.25 - 0.5 | 1 | 2 |

Data compiled from multiple sources.[1][2][3][13][14][15][16][17]

Activity Against Coagulase-Negative Staphylococci (CoNS)

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Coagulase-Negative Staphylococci | 0.06 - 0.12 | 0.12 | 0.5 | 1 |

Data compiled from multiple sources.[16][18]

Activity Against Streptococcus Species

Tedizolid is highly active against various streptococcal species, including those causing pneumonia and skin and soft tissue infections.

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Streptococcus pneumoniae | 0.12 | 0.12 - 0.25 | 0.5 | 1 |

| Streptococcus pyogenes (Group A) | 0.12 | 0.12 - 0.25 | 0.5 | 1 - 2 |

| Streptococcus agalactiae (Group B) | 0.12 | 0.12 - 0.25 | 0.5 | 1 - 2 |

| Streptococcus anginosus group | 0.06 | 0.12 - 0.25 | 0.5 | 1 - 2 |

| Viridans Group Streptococci | 0.06 | 0.12 | 0.5 | 1 |

Data compiled from multiple sources.[1][14][16][18][19]

Activity Against Enterococcus Species

Tedizolid demonstrates significant activity against enterococci, including vancomycin-resistant strains.

| Organism | Tedizolid MIC50 (µg/mL) | Tedizolid MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) |

| Enterococcus faecalis | 0.25 | 0.25 - 0.5 | 1 | 2 |

| Enterococcus faecium (including VRE) | 0.25 | 0.5 | 1 | 2 |

Data compiled from multiple sources.[13][14][16][20][21][22][23]

Experimental Protocols

The in-vitro susceptibility data presented in this guide were predominantly generated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.1.1 Materials

-

Bacterial Isolates: Pure, overnight cultures of the test organisms grown on appropriate agar plates.

-

Antimicrobial Agent: Pure, powdered this compound of known potency.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Microtiter Plates: Sterile, 96-well U-bottom microtiter plates.

-

Inoculum Preparation: Sterile saline or broth, and a spectrophotometer or McFarland turbidity standards.

-

Quality Control Strains: Reference strains such as S. aureus ATCC 29213, E. faecalis ATCC 29212, and S. pneumoniae ATCC 49619 are used to ensure the accuracy and reproducibility of the results.[8][14][24]

3.1.2 Procedure

-

Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of this compound is prepared in CAMHB directly in the wells of the microtiter plates.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere with increased CO₂.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This is assessed by observing the absence of turbidity or a bacterial pellet at the bottom of the well.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination.

References

- 1. In vitro activity of tedizolid against Staphylococcus aureus and Streptococcus pneumoniae collected in 2013 and 2014 from sites in Latin American countries, Australia, New Zealand, and China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity and Microbiological Efficacy of Tedizolid (TR-700) against Gram-Positive Clinical Isolates from a Phase 2 Study of Oral Tedizolid Phosphate (TR-701) in Patients with Complicated Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro activity of tedizolid against linezolid-resistant staphylococci and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. merckconnect.com [merckconnect.com]

- 12. “Pharmacokinetic drug evaluation of tedizolid for the treatment of skin infections.” - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [journals.ekb.eg]

- 16. Tedizolid in vitro activity against Gram-positive clinical isolates causing bone and joint infections in hospitals in the USA and Europe (2014-17) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tedizolid versus linezolid activity against Staphylococcus aureus clinical isolates [ejmm.journals.ekb.eg]

- 18. Activity of tedizolid against gram-positive clinical isolates causing infections in Europe and surrounding areas (2014-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tedizolid activity against a multicentre worldwide collection of Staphylococcus aureus and Streptococcus pneumoniae recovered from patients with pneumonia (2017-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Assessment of Tedizolid In Vitro Activity and Resistance Mechanisms against a Collection of Enterococcus spp. Causing Invasive Infections, Including Isolates Requiring an Optimized Dosing Strategy for Daptomycin from U.S. and European Medical Centers, 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

- 24. jmilabs.com [jmilabs.com]

An In-depth Technical Guide to the Preclinical Discovery and Development of (S)-Tedizolid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tedizolid is a second-generation oxazolidinone antibiotic developed to address the rising challenge of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It is administered as an inactive phosphate prodrug, tedizolid phosphate, which is rapidly converted in vivo by endogenous phosphatases to its active form, tedizolid.[1][2][3] This guide provides a comprehensive overview of the preclinical journey of this compound, from its discovery and synthesis to its pharmacological and toxicological evaluation.

Discovery and Lead Optimization

The development of new oxazolidinones was driven by the need to improve upon the first-in-class agent, linezolid. The goal was to enhance potency, broaden the spectrum of activity against resistant strains, and improve the safety profile. The discovery of tedizolid stemmed from these lead optimization efforts.

Structurally, tedizolid differs from linezolid in two key areas. It possesses a modified side chain at the C-5 position of the oxazolidinone nucleus and an optimized C- and D-ring system.[1] This unique structure, particularly the novel D-ring, allows for additional binding site interactions within the bacterial ribosome.[1][4][5] These molecular modifications are credited with tedizolid's enhanced potency—four to eight times greater than linezolid against many key pathogens—and its ability to retain activity against certain linezolid-resistant strains.[1][6]

Synthesis Overview

Tedizolid phosphate is synthesized through a multi-step chemical process. While specific proprietary details may vary, the general approach involves the chemical combination of key intermediates via a coupling reaction, followed by esterification with phosphate to create the prodrug form.[7][8] The crude tedizolid phosphate then undergoes a rigorous purification process, which may involve steps such as dissolution in a solvent like dimethyl sulfoxide, crystallization using polar protic solvents, pH adjustments to facilitate isolation, and final recrystallization to yield the high-purity active pharmaceutical ingredient.[7]

References

- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of Tedizolid Following Oral Administration: Single and Multiple Dose, Effect of Food, and Comparison of Two Solid Forms of the Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single- and Multiple-Dose Pharmacokinetics and Absolute Bioavailability of Tedizolid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Synthesis of Tedizolid_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

(S)-Tedizolid Minimum Inhibitory Concentration (MIC) Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the minimum inhibitory concentration (MIC) of (S)-Tedizolid, a second-generation oxazolidinone antibiotic. Tedizolid exhibits potent activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate and reproducible MIC testing is crucial for surveillance, clinical diagnostics, and drug development.

Mechanism of Action

Tedizolid phosphate is a prodrug that is rapidly converted by phosphatases in the body to its active form, tedizolid.[1][3] Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, which is a critical step in the translation process.[1][2][3][4] This mechanism is distinct from many other antibiotic classes, making it effective against strains resistant to other agents.[4]

Caption: Mechanism of action of this compound.

Standardized MIC Testing Protocols

The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are the reference standards for antimicrobial susceptibility testing.[5][6][7]

Broth Microdilution Method

This is the reference method for determining MIC values.

Materials:

-

This compound analytical grade powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (including quality control strains)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder.

-

Reconstitute in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1280 µg/mL).

-

Further dilute in sterile CAMHB to create a working stock solution.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

-

Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Preparation and Inoculation:

-

Perform serial two-fold dilutions of the this compound working stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

-

Leave one well as a growth control (no antibiotic) and one as a sterility control (no bacteria).

-

Add the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

Agar Dilution Method

An alternative reference method, particularly useful for testing multiple isolates simultaneously.

Materials:

-

This compound analytical grade powder

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial strains (including quality control strains)

-

Inoculum replicating apparatus

Protocol:

-

Preparation of this compound Agar Plates:

-

Prepare serial two-fold dilutions of this compound in sterile water or another suitable solvent.

-

Add each dilution to molten and cooled (45-50°C) MHA to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Include a drug-free plate as a growth control.

-

-

Inoculum Preparation:

-

Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

-

-

Inoculation:

-

Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the growth control plate and proceeding to plates with increasing antibiotic concentrations.

-

-

Incubation:

-

Allow the inoculum spots to dry completely before inverting the plates.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two colonies.

-

Gradient Diffusion Method (MIC Test Strips)

A convenient method that provides a continuous gradient of the antibiotic.

Materials:

-

Commercially available this compound MIC test strips

-

Mueller-Hinton Agar plates

-

Bacterial strains (including quality control strains)

-

Sterile swabs

Protocol:

-

Inoculum Preparation and Plating:

-

Prepare the bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 5-15 minutes.

-

-

Application of MIC Test Strip:

-

Incubation:

-

Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.[9]

-

-

Reading the MIC:

Caption: Experimental workflow for MIC testing.

Quality Control

Adherence to quality control (QC) procedures is essential for accurate and reliable MIC testing. CLSI and EUCAST provide recommended QC ranges for specific reference strains.

| Quality Control Strain | CLSI MIC Range (µg/mL)[11] | EUCAST MIC Range (µg/mL)[12] |

| Staphylococcus aureus ATCC® 29213 | 0.25–1 | 0.25-0.5 |

| Enterococcus faecalis ATCC® 29212 | 0.25–1 | Not Listed |

| Streptococcus pneumoniae ATCC® 49619 | 0.12-0.5 (from M100-S27) | Not Listed |

This compound In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive pathogens. It is typically 4- to 8-fold more potent than linezolid against staphylococci, enterococci, and streptococci.[1][11]

| Organism | Tedizolid MIC₅₀ (µg/mL) | Tedizolid MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.12 - 0.5 | 0.25 - 0.5[11][13][14] |

| Staphylococcus aureus (MRSA) | 0.12 - 0.5 | 0.25 - 0.5[11][13][14] |

| Coagulase-negative staphylococci (CoNS) | 0.12 - 0.25 | 0.12 - 0.5[11][14] |

| Enterococcus faecalis | ≤0.5 | 0.5[11][13] |

| Enterococcus faecium (VRE) | Not specified | 0.5[13] |

| Streptococcus pyogenes | Not specified | 0.5[13] |

| Streptococcus agalactiae | Not specified | 0.5[13] |

| Streptococcus pneumoniae | 0.12 | 0.12 - 0.25[14][15] |

| Streptococcus anginosus group | Not specified | 0.5[13] |

MIC₅₀ and MIC₉₀ values are the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data compiled from multiple surveillance studies.

Interpretive Criteria (Breakpoints)

Susceptibility breakpoints are used to categorize an isolate as susceptible, intermediate, or resistant. These are established by regulatory bodies like the FDA and standards organizations like CLSI.

FDA and CLSI Breakpoints for Tedizolid:

| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) |

| Staphylococcus aureus | ≤0.5 | 1 | ≥2 |

| Streptococcus pyogenes | ≤0.5 | - | - |

| Streptococcus agalactiae | ≤0.5 | - | - |

| Streptococcus anginosus group | ≤0.25 | - | - |

| Enterococcus faecalis | ≤0.5 | - | - |

Data sourced from FDA and CLSI documentation.[16][17]

Surrogate Testing

For routine laboratory testing, linezolid susceptibility can often be used to predict tedizolid susceptibility. Isolates that are susceptible to linezolid can generally be reported as susceptible to tedizolid.[8] However, for isolates that are intermediate or resistant to linezolid, direct MIC testing of tedizolid is necessary to confirm its activity.[8] This is particularly important for strains that may harbor resistance mechanisms, such as the cfr gene, where tedizolid may retain activity.[1]

References

- 1. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tedizolid: a new oxazolidinone antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Tedizolid Phosphate? [synapse.patsnap.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Antimicrobial susceptibility testing. [bio-protocol.org]

- 7. nih.org.pk [nih.org.pk]

- 8. tandfonline.com [tandfonline.com]

- 9. liofilchem.net [liofilchem.net]

- 10. liofilchem.net [liofilchem.net]

- 11. academic.oup.com [academic.oup.com]

- 12. szu.gov.cz [szu.gov.cz]

- 13. In Vitro Activities of Tedizolid and Linezolid against Gram-Positive Cocci Associated with Acute Bacterial Skin and Skin Structure Infections and Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro activity of Tedizolid phosphate against multidrug-resistant Streptococcus pneumoniae isolates from Asian countries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Tedizolid susceptibility interpretive criteria for gram-positive pathogens according to clinical and laboratory standards institute guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Use of linezolid susceptibility test results as a surrogate for the susceptibility of Gram-positive pathogens to tedizolid, a novel oxazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (S)-Tedizolid in the Treatment of Bone and Joint Infections

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-Tedizolid is a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI).[1][2][3] Its enhanced potency against a wide range of Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), and a favorable safety profile compared to the first-generation oxazolidinone, linezolid, make it an attractive candidate for the off-label treatment of complex bone and joint infections (BJIs).[2][4][5] Bone and joint infections often require prolonged antibiotic therapy, and tedizolid's once-daily dosing, high oral bioavailability, and potentially lower rates of myelosuppression present significant advantages.[1][2][5] These notes provide a summary of the current data and detailed protocols for preclinical evaluation.

Mechanism of Action

Tedizolid exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[6] It binds to the 23S ribosomal RNA (rRNA) of the bacterial 50S subunit, preventing the formation of a functional 70S initiation complex.[3][6][7] This action blocks the translation process, thereby halting bacterial proliferation.[3] Its mechanism differs from other non-oxazolidinone antibiotics, making it effective against strains resistant to other classes of drugs.[8] While other oxazolidinones can bind to human mitochondrial ribosomes, potentially causing toxicity, tedizolid appears to have less activity on mitochondrial protein synthesis, which may contribute to its improved safety profile.[5][9][10]

Caption: Mechanism of action of this compound.

Data Presentation: In Vitro Activity & Pharmacokinetics

Tedizolid demonstrates potent in vitro activity against a wide range of Gram-positive bacteria commonly implicated in bone and joint infections.

Table 1: In Vitro Susceptibility of Key BJI Pathogens to Tedizolid

| Organism | No. of Isolates | Tedizolid MIC₅₀ (mg/L) | Tedizolid MIC₉₀ (mg/L) | Susceptibility (%) |

|---|---|---|---|---|

| Staphylococcus aureus (All) | 826 | 0.12 | 0.25 | 100%[11] |

| - MRSA | 214 | 0.12 | 0.25 | 100%[11] |

| - MSSA | 612 | 0.12 | 0.25 | 100%[2] |

| Coagulase-Negative Staphylococci (CoNS) | 90 | 0.12 | 0.12 | 98.9%[11] |

| Enterococci | 78 | 0.25 | 0.25 | 100% (at ≤4 mg/L)[2] |

| Enterococcus faecalis | 72 | 0.25 | 0.25 | 100% (at ≤0.5 mg/L)[2] |

| β-hemolytic Streptococci | - | 0.25 | 0.25 | 100%[2] |

Data sourced from a multi-regional surveillance study of BJI isolates (2015-2019).[2][11]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Administration Route | Oral / Intravenous | [9] |

| Recommended Dose (ABSSSI) | 200 mg once daily | [3] |

| Oral Bioavailability | ~91% | [9][12] |

| Time to Peak Plasma Conc. (Oral) | ~3 hours | [9][13] |

| Elimination Half-life | ~11-12 hours | [12][14] |

| Volume of Distribution | ~100 L | [14] |

| Plasma Protein Binding | 70% - 90% | [9][12] |

| Primary Route of Elimination | Feces (~82%) as inactive sulfate metabolite | [12][14] |

| Key PK/PD Index | fAUC/MIC |[13][15] |

Preclinical Efficacy in Animal Models

Animal models are crucial for evaluating the efficacy of antibiotics in complex infections like osteomyelitis. A rat model of foreign body-associated osteomyelitis is commonly used.

Table 3: Efficacy of Tedizolid in a Rat Model of MRSA Foreign Body-Associated Osteomyelitis

| Treatment Group (21 days) | No. of Rats | Median Bacterial Load (log₁₀ CFU/g of bone) | Comparison to Control | Rifampin Resistance Emergence |

|---|---|---|---|---|

| No Treatment (Control) | 17 | 4.89 | - | N/A |

| Tedizolid (30 mg/kg IP, once daily) | 14 | 2.92 | Significantly lower (P < 0.001) | N/A |

| Tedizolid + Rifampin | 11 | 1.83 | Significantly lower (P < 0.001) | 73%[16][17] |

| Vancomycin + Rifampin | 13 | 0.50 | Significantly lower (P < 0.001) | 8%[16][17] |

Data adapted from a study on a rat model of MRSA foreign body-associated osteomyelitis.[16][17]

Table 4: Efficacy of Tedizolid in a Rat Model of MRSE Foreign Body-Associated Osteomyelitis

| Treatment Group (14 days) | Median Bacterial Load (log₁₀ CFU/g of bone) | Comparison to Control |

|---|---|---|

| No Treatment (Control) | 3.70 | - |

| Tedizolid (30 mg/kg IP, once daily) | 0.50 | Significantly lower (P ≤ 0.005) |

| Vancomycin (50 mg/kg IP, twice daily) | 2.78 | Not significantly different |

| Tedizolid + Rifampin | 0.00 | Significantly lower (P ≤ 0.005) |

| Vancomycin + Rifampin | 0.00 | Significantly lower (P ≤ 0.005) |

Data adapted from a study on a rat model of MRSE foreign body-associated osteomyelitis.[18]

Clinical Experience and Safety

Clinical data on tedizolid for BJI is emerging, primarily from prospective trials and cohort studies for off-label use.

Table 5: Summary of Clinical Outcomes for Tedizolid in BJI

| Study Type | No. of Patients | Infection Type | Median Treatment Duration | Clinical Outcome/Safety |

|---|---|---|---|---|

| Open-label, non-comparative trial | 37 (evaluable) | Osteomyelitis (35%), Hardware-associated (46%), PJI (14%) | 12 weeks | Cure: 35%; Failure: 11%. No cases of cytopenias, peripheral, or optic neuropathy reported.[1][19] |

| Prospective cohort study (Suppressive Therapy) | 17 | Implant-associated BJI | 6 months (range 1-31) | No serious adverse events reported. Well-tolerated for long-term use.[5][20][21] |

Experimental Protocols

Protocol 1: Rat Model of Foreign Body-Associated Osteomyelitis

This protocol describes the establishment of a methicillin-resistant Staphylococcus aureus (MRSA) foreign body-associated osteomyelitis model in rats to test antibiotic efficacy.[16][17]

Caption: Experimental workflow for a rat osteomyelitis model.

A. Materials:

-